molecular formula C10H13ClFN B6183966 1-(2-cyclopropyl-5-fluorophenyl)methanamine hydrochloride CAS No. 2624136-20-3

1-(2-cyclopropyl-5-fluorophenyl)methanamine hydrochloride

Cat. No.: B6183966
CAS No.: 2624136-20-3
M. Wt: 201.7
InChI Key:
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Description

1-(2-cyclopropyl-5-fluorophenyl)methanamine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group attached to a fluorophenyl ring, which is further connected to a methanamine group, and it is commonly used in its hydrochloride salt form for better solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-cyclopropyl-5-fluorophenyl)methanamine hydrochloride typically involves multiple steps, starting with the preparation of the cyclopropyl-5-fluorophenyl core. This can be achieved through a Friedel-Crafts alkylation reaction, where cyclopropyl chloride reacts with 2-fluorobenzene in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting product is then subjected to further functionalization to introduce the methanamine group.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are utilized to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-cyclopropyl-5-fluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can be carried out to replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as sodium azide (NaN₃) and aprotic solvents like dimethyl sulfoxide (DMSO) are employed.

Major Products Formed:

  • Oxidation: Formation of 1-(2-cyclopropyl-5-fluorophenyl)methanone.

  • Reduction: Formation of 1-(2-cyclopropyl-5-fluorophenyl)methanamine.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(2-cyclopropyl-5-fluorophenyl)methanamine hydrochloride has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals targeting various diseases.

  • Industry: The compound is utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 1-(2-cyclopropyl-5-fluorophenyl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-cyclopropyl-5-fluorophenyl)methanamine hydrochloride is unique due to its specific structural features. Similar compounds include:

  • Prasugrel: A thienopyridine derivative used as an antiplatelet agent.

  • Duloxetine: A serotonin-norepinephrine reuptake inhibitor used in the treatment of depression and anxiety disorders.

  • Nilotinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

2624136-20-3

Molecular Formula

C10H13ClFN

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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